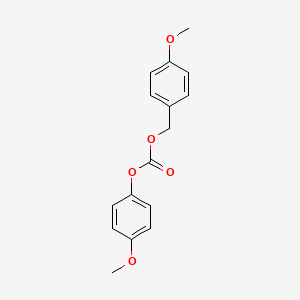
(4-Methoxyphenyl) (4-methoxyphenyl)methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 171046 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of molecules that are being studied for their biological and chemical activities.
Méthodes De Préparation
The synthesis of NSC 171046 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Analyse Des Réactions Chimiques
NSC 171046 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 171046 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 171046 is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications may include its use in the production of other chemical compounds or materials.
Mécanisme D'action
The mechanism of action of NSC 171046 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. Understanding the precise mechanism of action is crucial for determining the potential therapeutic applications of this compound.
Comparaison Avec Des Composés Similaires
NSC 171046 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or biological activities. By comparing NSC 171046 with these compounds, researchers can better understand its potential advantages and limitations.
Conclusion
NSC 171046 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study
Propriétés
Numéro CAS |
31558-44-8 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
(4-methoxyphenyl) (4-methoxyphenyl)methyl carbonate |
InChI |
InChI=1S/C16H16O5/c1-18-13-5-3-12(4-6-13)11-20-16(17)21-15-9-7-14(19-2)8-10-15/h3-10H,11H2,1-2H3 |
Clé InChI |
MLUOTZNIXXJXAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)


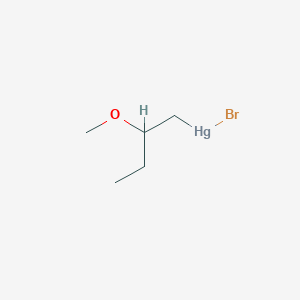

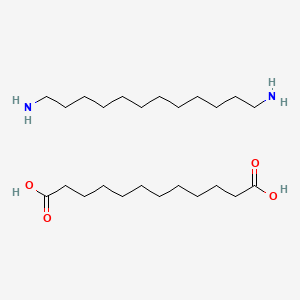
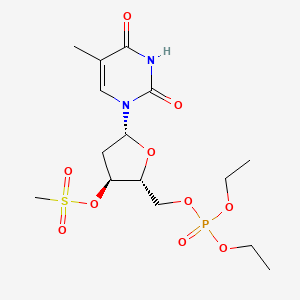

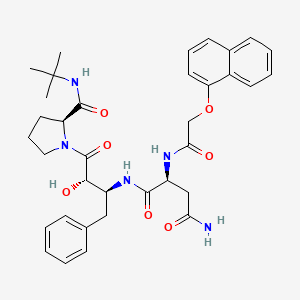
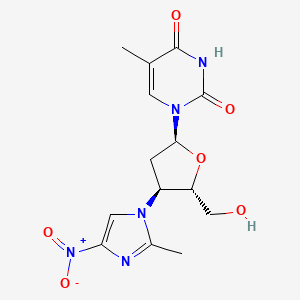
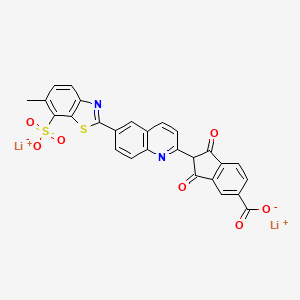
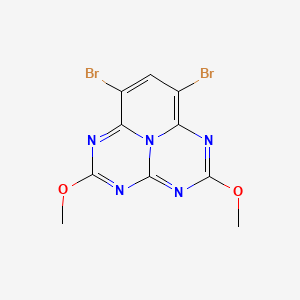
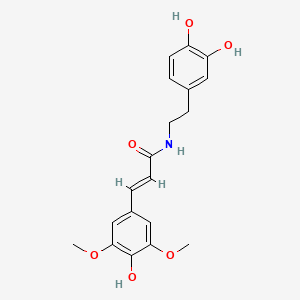
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
